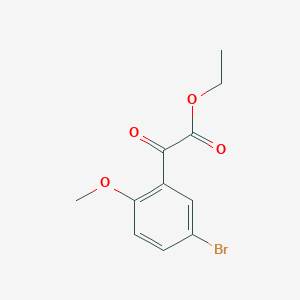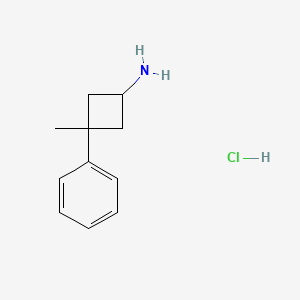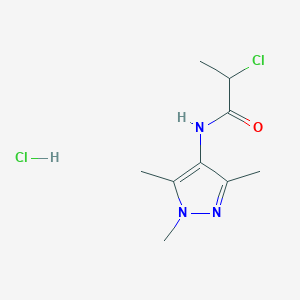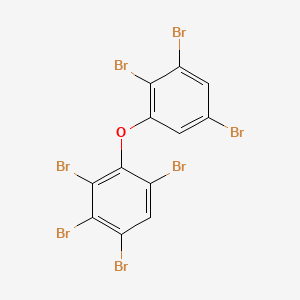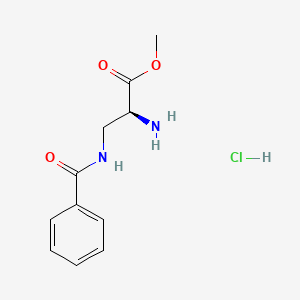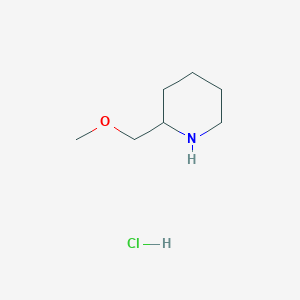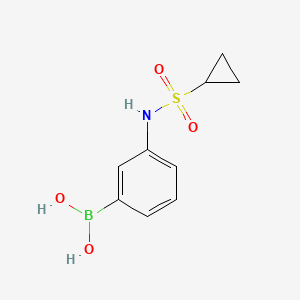
Methyl 4-amino-4-phenylbutanoate hydrochloride
Übersicht
Beschreibung
“Methyl 4-amino-4-phenylbutanoate hydrochloride” is a chemical compound with the CAS Number: 56523-55-8 . It has a molecular weight of 229.71 and its IUPAC name is "methyl 4-amino-4-phenylbutanoate hydrochloride" .
Molecular Structure Analysis
The InChI code for “Methyl 4-amino-4-phenylbutanoate hydrochloride” is1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 4-amino-4-phenylbutanoate hydrochloride” has a molecular formula ofC11H16ClNO2 . The molecular weight is 229.7 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Wissenschaftliche Forschungsanwendungen
Neuropharmacology Research
Methyl 4-amino-4-phenylbutanoate hydrochloride: has been studied for its potential neuroprotective properties. It is a structural analog of γ-aminobutyric acid (GABA) and exhibits high neuroprotective activity . This compound has been prepared for pharmacological studies to explore its nootropic, neuroprotective, anticonvulsant, antihypertensive, and actoprotective properties .
Pharmacokinetic Studies
The compound has been used in the development of a highly sensitive and selective quantitative HPLC method for analyzing its presence in pharmacokinetic studies . This method allows researchers to measure the compound’s concentration in plasma and understand its distribution, metabolism, and excretion.
Bioassays
The compound is also relevant in bioassays, where it can be used to test the efficacy and safety of new drugs. Its well-characterized profile helps in the comparison and evaluation of new therapeutic agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYZXIYIAGQDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



